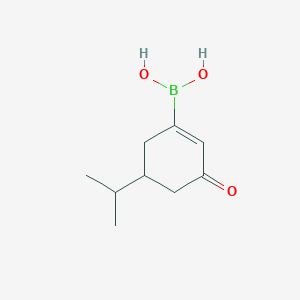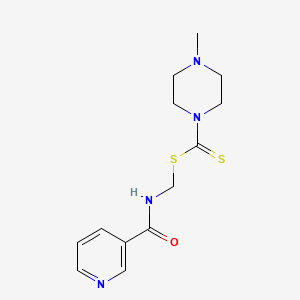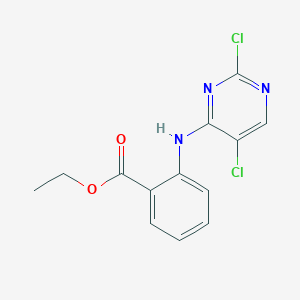
(R)-1-(3-Fluorophenyl)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Fluorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom on the phenyl ring and a pentyl chain attached to the amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluorophenyl)pentan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-fluorobenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 3-fluorobenzaldehyde with a suitable amine source, such as pentylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the desired ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Fluorophenyl)pentan-1-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Automated Chiral Resolution: Employing high-throughput chiral chromatography systems for large-scale separation of enantiomers.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(3-Fluorophenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
®-1-(3-Fluorophenyl)pentan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of ®-1-(3-Fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(3-Fluorophenyl)pentan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(3-Chlorophenyl)pentan-1-amine: A similar compound with a chlorine atom instead of fluorine.
1-(3-Fluorophenyl)butan-1-amine: A compound with a shorter butyl chain.
Uniqueness
®-1-(3-Fluorophenyl)pentan-1-amine is unique due to its specific chiral configuration and the presence of a fluorine atom, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C11H16FN |
|---|---|
Poids moléculaire |
181.25 g/mol |
Nom IUPAC |
(1R)-1-(3-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3/t11-/m1/s1 |
Clé InChI |
OXFNDJHCDJMSLH-LLVKDONJSA-N |
SMILES isomérique |
CCCC[C@H](C1=CC(=CC=C1)F)N |
SMILES canonique |
CCCCC(C1=CC(=CC=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)
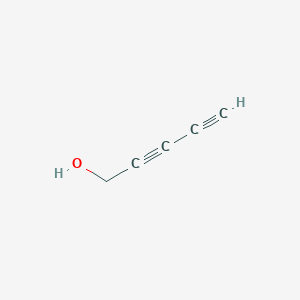
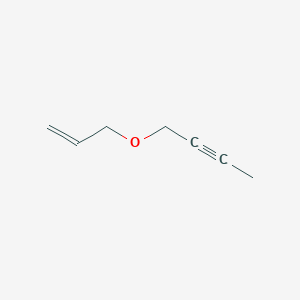
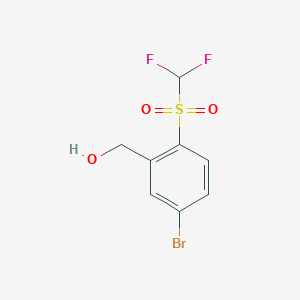
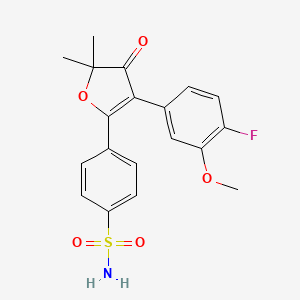
![(1Z)-N-(4-Ethylpyridin-2-yl)-1-[(4-ethylpyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B13976564.png)
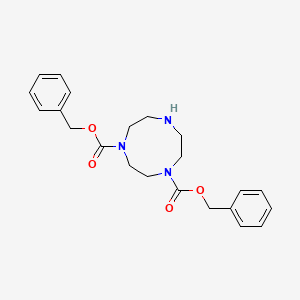
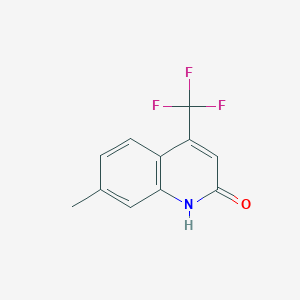
![1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide](/img/structure/B13976579.png)


